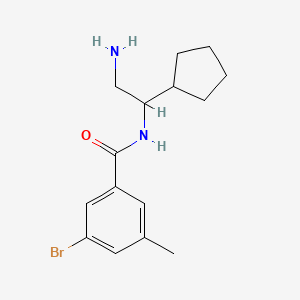
N-(2-amino-1-cyclopentylethyl)-4-fluoro-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CPP-115 is a derivative of a naturally occurring compound called vigabatrin, which is used to treat epilepsy. CPP-115 has been shown to have potential as a treatment for various neurological disorders, including addiction, depression, and anxiety. Its unique mechanism of action makes it an exciting area of research in the field of neuroscience.
Mecanismo De Acción
CPP-115 works by inhibiting the enzyme gamma-aminobutyric acid (GABA) transaminase, which breaks down GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate brain activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can help to reduce anxiety, depression, and addiction.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects. In addition to increasing GABA levels in the brain, it has been shown to increase the levels of other neurotransmitters, including dopamine and norepinephrine. It also has antioxidant properties, which may help to protect the brain from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CPP-115 is that it has a unique mechanism of action that makes it an exciting area of research. However, one of the limitations is that it is not very soluble in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which means that it may need to be administered multiple times in order to have a therapeutic effect.
Direcciones Futuras
There are a number of future directions for research on CPP-115. One area of research is its potential as a treatment for depression. Studies have shown that it can increase the levels of certain neurotransmitters that are associated with mood regulation. Another area of research is its potential as a treatment for cognitive impairment. Studies have shown that it can improve memory and learning in animals. Additionally, there is potential for CPP-115 to be used in combination with other drugs to enhance their therapeutic effects.
In conclusion, CPP-115 is a chemical compound that has been the subject of numerous scientific studies due to its potential as a treatment for various neurological disorders. Its unique mechanism of action makes it an exciting area of research, and there are a number of future directions for research on this compound. While there are limitations to its use in lab experiments, its potential therapeutic benefits make it a promising area of research in the field of neuroscience.
Métodos De Síntesis
CPP-115 is synthesized by reacting 4-fluoro-2-methylbenzoic acid with N-(2-amino-1-cyclopentylethyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
CPP-115 has been the subject of numerous scientific studies due to its potential as a treatment for various neurological disorders. One of the most promising areas of research is its potential as a treatment for addiction. Studies have shown that CPP-115 can reduce drug-seeking behavior in animals addicted to cocaine, methamphetamine, and nicotine. It has also been shown to reduce alcohol consumption in rats.
Propiedades
IUPAC Name |
N-(2-amino-1-cyclopentylethyl)-4-fluoro-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-10-8-12(16)6-7-13(10)15(19)18-14(9-17)11-4-2-3-5-11/h6-8,11,14H,2-5,9,17H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFILBDYKVJRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)NC(CN)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-1-cyclopentylethyl)-4-fluoro-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chloro-3-fluorobenzoyl)amino]acetic acid](/img/structure/B6633924.png)
![2-[3-[(4-Chloro-3-fluorobenzoyl)amino]phenyl]acetic acid](/img/structure/B6633929.png)
![3-[(2-Bromo-3-methylbenzoyl)amino]propanoic acid](/img/structure/B6633938.png)
![2-[Cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid](/img/structure/B6633939.png)
![3-[(4-Chloro-3-fluorobenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B6633942.png)

![(2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid](/img/structure/B6633958.png)
![4-[[(2,6-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6633960.png)





